3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline
Description
3-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline (IUPAC name) is a substituted aniline derivative featuring a 3,5-dimethylpyrazole moiety linked via a methylene bridge to the meta position of the aniline ring. Its molecular formula is C₁₂H₁₅N₃, with an average molecular mass of 201.273 g/mol and a monoisotopic mass of 201.1266 g/mol . Notably, positional isomerism (3- vs. 4-substitution on the aniline) and substituent variations on the pyrazole or aniline rings significantly influence its physicochemical and biological properties, as discussed below.
Properties
IUPAC Name |
3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-12(9(2)15-14-8)7-10-4-3-5-11(13)6-10/h3-6H,7,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUAEBJIQVCSOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline typically involves the condensation of 3,5-dimethyl-1H-pyrazole with benzylamine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the aniline moiety can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines .
Scientific Research Applications
Chemistry
In the field of chemistry, 3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing novel materials with specific properties.
Biology
The compound has been investigated for its potential as an enzyme inhibitor . Its structure allows it to interact with active sites of enzymes, potentially blocking their activity. This property is crucial for developing therapeutic agents targeting specific biological pathways.
Medicine
Research indicates that this compound exhibits anti-inflammatory and anticancer activities. Studies have shown that related pyrazole derivatives can inhibit cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression. For example, one study reported an IC(50) value of 0.98 μM for a structurally similar compound in inhibiting CDK2 activity .
Industry
In industrial applications, this compound is utilized in the development of new materials with specific electronic properties. Its unique chemical characteristics allow for the engineering of materials used in electronics and other advanced technologies.
Research has indicated several important biological activities associated with this compound:
Anticancer Activity: Similar pyrazole derivatives have demonstrated significant anticancer properties through inhibition of key enzymes involved in cell cycle regulation.
Antimalarial and Antileishmanial Properties: The compound has shown potential against parasites responsible for malaria and leishmaniasis by disrupting their metabolic processes.
Other Biological Effects: Additional studies suggest that this compound may function as a biological transformation agent or sensor for cancer detection.
Pharmacokinetics
Pharmacokinetic studies on related compounds suggest high solubility in saline solutions (over 71 mg/ml at pH 7), indicating favorable absorption characteristics when administered via inhalation or nebulization .
Research Findings and Case Studies
Numerous studies have documented the efficacy of pyrazole derivatives in various therapeutic contexts:
- Anticancer Studies: Research has shown that certain pyrazole derivatives exhibit potent inhibitory effects on cancer cell lines.
- Enzyme Inhibition Assays: Investigations into the enzyme inhibitory properties of these compounds have yielded promising results for drug development.
- Material Science Applications: The unique electronic properties of pyrazole derivatives have been explored for applications in advanced materials.
Mechanism of Action
The mechanism of action of 3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomerism: 3- vs. 4-Substituted Aniline Derivatives
The positional isomer 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline (CAS: 1030378-93-8) shares the same molecular formula and mass as the target compound but differs in the substitution position on the aniline ring (para vs. meta). For instance, the para-substituted isomer may exhibit enhanced symmetry, influencing crystallinity and solubility .
Pyrazole Ring Substituent Variations
Dimethyl vs. Diphenyl Substitution
Replacing the 3,5-dimethyl groups on the pyrazole with bulkier substituents, such as in N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline (), introduces steric hindrance and increases lipophilicity. The diphenyl derivative demonstrated anticancer activity in molecular docking studies, highlighting the role of aromatic substituents in enhancing target affinity . In contrast, the dimethyl variant may offer better metabolic stability due to reduced steric bulk.
Chloro and Ethyl Substitutions
- 3-[(4-Chloro-1H-pyrazol-1-yl)methyl]aniline () replaces the methyl groups with a chlorine atom, increasing electronegativity and polar surface area.
- N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,4-difluoroaniline () introduces an ethyl group on the pyrazole and fluorine atoms on the aniline. Ethyl groups may prolong metabolic half-life, while fluorine atoms improve bioavailability through enhanced electronegativity and van der Waals interactions .
Aniline Ring Modifications
Fluorine and Trifluoromethyl Groups
Salt Forms and Physicochemical Properties
The dihydrochloride salt 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride (CAS: 1158527-40-2) exhibits improved aqueous solubility compared to the free base form of the target compound. This salt form, with a molecular weight of 274.19 g/mol , is advantageous for formulation in drug development .
Data Table: Key Structural Analogs and Properties
Biological Activity
3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline is a pyrazole-based compound that has garnered interest due to its potential biological activities. Its unique structure, which incorporates a pyrazole ring and an aniline moiety, suggests diverse pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazole ring substituted with two methyl groups at positions 3 and 5, connected to an aniline group via a methylene bridge. This structural configuration is significant for its biological interactions.
Pyrazole derivatives are known to exhibit a variety of biological activities through several mechanisms:
- Coordination with Metal Ions : These compounds can form complexes with metal ions, which may enhance their catalytic properties and biological effectiveness.
- Enzyme Inhibition : The presence of the pyrazole ring allows for interactions with active sites of enzymes, making these compounds potential enzyme inhibitors .
Biological Activities
Research indicates that this compound may exhibit several important biological activities:
Anticancer Activity
Studies have shown that similar pyrazole derivatives possess significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated potent inhibitory effects on cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. One study reported an IC(50) value of 0.98 μM for a related compound in inhibiting CDK2 activity .
Antimalarial and Antileishmanial Properties
Similar compounds have been noted for their antileishmanial and antimalarial activities. The biochemical pathways involved suggest that these compounds could disrupt the metabolic processes of these pathogens.
Other Biological Effects
The compound has also been studied for its potential as:
- A biological transformation agent
- A sensor for cancer detection
- An anticancer agent in various assays.
Pharmacokinetics
Pharmacokinetic studies on related compounds reveal high solubility in saline solutions (over 71 mg/ml at pH 7), suggesting favorable absorption characteristics when administered via inhalation or nebulization.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
